molecular formula C8H10ClNO3S B2365764 2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride CAS No. 2551119-51-6

2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride

Cat. No.: B2365764
CAS No.: 2551119-51-6
M. Wt: 235.68
InChI Key: CMSDIVGMXDWXEG-UHFFFAOYSA-N
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Description

2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride is a heterocyclic compound that features a thieno[3,2-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride typically involves the condensation of a thieno[3,2-c]pyran precursor with an appropriate amine. One common method involves the use of ammonium acetate as a catalyst in the presence of ethanol under reflux conditions . The reaction proceeds through a series of steps including nucleophilic addition, cyclization, and subsequent formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups.

Scientific Research Applications

2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride is unique due to its specific ring structure and the presence of both amino and carboxylic acid functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-amino-6,7-dihydro-4H-thieno[3,2-c]pyran-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S.ClH/c9-7-6(8(10)11)4-3-12-2-1-5(4)13-7;/h1-3,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSDIVGMXDWXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1SC(=C2C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2551119-51-6
Record name 2-amino-4H,6H,7H-thieno[3,2-c]pyran-3-carboxylic acid hydrochloride
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